molecular formula C12H18N2OS3 B12616928 C12H18N2OS3

C12H18N2OS3

Cat. No.: B12616928
M. Wt: 302.5 g/mol
InChI Key: AAAQYCLBMKRMEU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes thiazolidine and thioxothiazolidine rings. It has a molecular weight of 302.47912 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves the reaction of appropriate thiazolidine derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve:

    Starting Materials: Thiazolidine derivatives, butyl and ethyl groups.

    Reaction Conditions: Controlled temperature and pH, use of catalysts to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Automation: Automated systems to control reaction conditions precisely.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo groups to thiol groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Cellular Components: Affect cellular processes by interacting with proteins, nucleic acids, or membranes.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.

    Thioxothiazolidine Derivatives: Compounds with thioxothiazolidine rings but different alkyl groups.

Similar Compounds

  • 3-butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-butyl-5-(3-propylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-butyl-5-(3-isopropylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one

These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications.

Properties

Molecular Formula

C12H18N2OS3

Molecular Weight

302.5 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15)

InChI Key

AAAQYCLBMKRMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCCC2CCSS2

Origin of Product

United States

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